molecular formula C21H14ClFN2O2 B560287 TMN355

TMN355

Katalognummer: B560287
Molekulargewicht: 380.8 g/mol
InChI-Schlüssel: SFNLLCUAISZNRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide” is likely to be an organic compound containing a fluorene group, which is a polycyclic aromatic hydrocarbon. It also contains a chloro group, a fluoro group, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a fluorene derivative with a suitable chloro-fluoro-benzamide. The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorene ring system, along with a benzamide group that is substituted with both chloro and fluoro groups .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the fluorene group, the amide group, and the halogen substituents. The exact reactions would depend on the conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorene group could contribute to its hydrophobicity, while the amide group could participate in hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Hemmung von Cyclophilin A

TMN355 wurde als ein potenter chemischer Inhibitor von Cyclophilin A (CyPA) identifiziert, einem Protein, das eine bedeutende Rolle in verschiedenen zellulären Prozessen spielt. Die Hemmung von CyPA durch this compound kann zu einer verringerten Bildung von Schaumzellen und Zytokinsekretion führen, die entscheidende Faktoren bei der Entwicklung von Atherosklerose sind .

2. Auswirkungen auf die Makrophagenpolarisierung und die Adipozytenentzündung Forschungsergebnisse deuten darauf hin, dass this compound die Auswirkungen von CyPA auf die Makrophagenpolarisierung und die Adipozytenentzündung umkehren kann. Dies deutet auf ein potenzielles Einsatzgebiet von this compound bei der Untersuchung entzündlicher Kaskaden innerhalb von fettem Gewebs bei Fettleibigkeit hin und liefert Einblicke in die fettleibigkeitsbedingte Entzündung .

Atherosklerose-Forschung

this compound wird in der Atherosklerose-Forschung eingesetzt, da es CyPA hemmen kann, das in die Pathogenese von Atherosklerose verwickelt ist. Durch die Reduzierung der Schaumzellenbildung und der Zytokinsekretion dient this compound als wertvolles Werkzeug zum Verständnis und zur potenziellen Behandlung dieser Herz-Kreislauf-Erkrankung .

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide, also known as TMN355, is Cyclophilin A . Cyclophilin A is a secretory protein that plays a significant role in various cellular processes, including immune response, inflammation, and cell signaling . Another important target of this compound is CD147 , a transmembrane glycoprotein .

Mode of Action

This compound acts as a potent inhibitor of Cyclophilin A . It interacts with Cyclophilin A, reducing its expression and thereby decreasing the formation of foam cells and cytokine secretion . This compound also interacts with CD147, a receptor for Cyclophilin A . This interaction activates the NF-κB signaling pathway, which promotes inflammation by upregulating various pro-inflammatory cytokines .

Biochemical Pathways

The interaction of this compound with Cyclophilin A and CD147 affects several biochemical pathways. It inhibits the NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines . This interaction also attenuates adipocyte differentiation by inhibiting the expression of PPARγ and C/EBPβ via LZTS2-mediated downregulation of β-catenin .

Result of Action

The action of this compound results in a decrease in lipid uptake by 65–75% even after exposure to oxidized LDL . It also reduces the expression of scavenger receptors expressed during the differentiation process, such as CD36 and LOX-1 . Furthermore, this compound effectively restores adipocytes’ functions and insulin sensitivity .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as glucose levels. For instance, in high glucose conditions, this compound has been shown to effectively increase the migration of monocytes to the endothelial cell monolayer . Additionally, in diet-induced obese zebrafish, targeted inhibition of Cyclophilin A by this compound notably reduced adipose tissue inflammation and restored adipocyte function, resulting in improvement of insulin sensitivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Zukünftige Richtungen

The future research directions for this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential uses in various fields such as medicinal chemistry, materials science, or environmental science .

Biochemische Analyse

Biochemical Properties

TMN355 interacts with the enzyme cyclophilin A, inhibiting its function . Cyclophilin A is a protein that has peptidyl-prolyl cis-trans isomerase activity, which means it assists in protein folding. By inhibiting cyclophilin A, this compound can affect the folding and function of certain proteins, potentially altering biochemical reactions within the cell .

Cellular Effects

The inhibition of cyclophilin A by this compound can have various effects on cellular processes. For instance, it has been shown to inhibit HIV-1 pseudoparticle infection of HEK293/T-17 cells . This suggests that this compound could influence cell signaling pathways, gene expression, and cellular metabolism, although the specific effects would likely depend on the cell type and context .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to cyclophilin A, thereby inhibiting its enzyme activity . This could lead to changes in protein folding, which could in turn affect gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to inhibit HIV-1 pseudoparticle infection of HEK293/T-17 cells when used at concentrations ranging from 0.1 to 1 µM .

Metabolic Pathways

This compound is involved in the metabolic pathway of cyclophilin A, an enzyme that assists in protein folding . By inhibiting cyclophilin A, this compound could potentially affect metabolic flux or metabolite levels, although this would likely depend on the specific metabolic context .

Transport and Distribution

It is known that this compound can inhibit cyclophilin A , but the mechanisms by which it is transported to its target and how it is distributed within cells and tissues are not clear.

Subcellular Localization

Given its role as an inhibitor of cyclophilin A , it is likely that it localizes to areas where this enzyme is present

Eigenschaften

IUPAC Name

2-chloro-N-(9H-fluoren-9-ylcarbamoyl)-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN2O2/c22-16-10-5-11-17(23)18(16)20(26)25-21(27)24-19-14-8-3-1-6-12(14)13-7-2-4-9-15(13)19/h1-11,19H,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNLLCUAISZNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)NC(=O)C4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.